N-benzyl-4-[(2-methylfuran-3-carbonyl)amino]piperidine-1-carboxamide
Description
N-benzyl-4-[(2-methylfuran-3-carbonyl)amino]piperidine-1-carboxamide is a complex organic compound that features a piperidine ring substituted with a benzyl group and a 2-methylfuran-3-carbonyl amide
Properties
IUPAC Name |
N-benzyl-4-[(2-methylfuran-3-carbonyl)amino]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14-17(9-12-25-14)18(23)21-16-7-10-22(11-8-16)19(24)20-13-15-5-3-2-4-6-15/h2-6,9,12,16H,7-8,10-11,13H2,1H3,(H,20,24)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEIQLCEZADEAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2CCN(CC2)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-[(2-methylfuran-3-carbonyl)amino]piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of piperidine with benzyl chloride to introduce the benzyl group. This is followed by the acylation of the piperidine nitrogen with 2-methylfuran-3-carbonyl chloride under basic conditions to form the desired amide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-[(2-methylfuran-3-carbonyl)amino]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a variety of products, depending on the oxidizing agent used.
Reduction: The carbonyl group in the amide can be reduced to an amine under suitable conditions.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the amide can produce secondary amines.
Scientific Research Applications
N-benzyl-4-[(2-methylfuran-3-carbonyl)amino]piperidine-1-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-4-[(2-methylfuran-3-carbonyl)amino]piperidine-1-carboxamide involves its interaction with specific molecular targets. The benzyl group and the furan ring can interact with hydrophobic pockets in proteins, while the amide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4-aminopiperidine-1-carboxamide: Lacks the furan ring, making it less hydrophobic.
N-benzyl-4-[(2-furanylcarbonyl)amino]piperidine-1-carboxamide: Contains a furan ring but without the methyl group, affecting its steric properties.
N-benzyl-4-[(2-thienylcarbonyl)amino]piperidine-1-carboxamide: Contains a thiophene ring instead of a furan ring, altering its electronic properties.
Uniqueness
N-benzyl-4-[(2-methylfuran-3-carbonyl)amino]piperidine-1-carboxamide is unique due to the presence of the 2-methylfuran-3-carbonyl group, which imparts specific steric and electronic characteristics. This makes it particularly useful in applications where these properties are advantageous, such as in the design of enzyme inhibitors or receptor modulators.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
